4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide, also referred to as NTB451 in the studied research [], is a novel compound being investigated for its potential as an inhibitor of necroptosis []. Necroptosis is a form of programmed cell death that is independent of caspase activity []. Unlike apoptosis, necroptosis can lead to inflammation and damage to surrounding tissues []. Therefore, inhibiting necroptosis is a promising therapeutic strategy for various diseases, including ischemia/reperfusion injury, myocardial infarction, atherosclerosis, and inflammatory bowel diseases [].
4-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibits its necroptosis inhibitory effect by targeting receptor interacting serine/threonine-protein kinase 1 (RIPK1) []. The research suggests the following mechanistic insights []:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2